molecular formula C9H10BrN B3040146 6-Bromo-5-methylindoline CAS No. 162100-99-4

6-Bromo-5-methylindoline

Cat. No.: B3040146
CAS No.: 162100-99-4
M. Wt: 212.09 g/mol
InChI Key: OOGKBGZFWQVEGL-UHFFFAOYSA-N
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Description

6-Bromo-5-methylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Safety and Hazards

The safety data sheet for 6-Bromo-5-methylindoline suggests that it should be handled with care. In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

Future Directions

Indole derivatives, including 6-Bromo-5-methylindoline, have shown potential in various biological applications, including as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial agents . Therefore, future research could focus on exploring these potential applications further.

Biochemical Analysis

Biochemical Properties

6-Bromo-5-methylindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or covalent binding, depending on the specific target and the chemical structure of this compound.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby influencing cell function and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. At the molecular level, this compound can bind to enzymes, receptors, and other proteins, resulting in inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation and regulation of various cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when studying the biological activity and potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity or toxicity . For example, low doses of this compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity, while higher doses may result in adverse effects such as cytotoxicity or organ damage. It is important to determine the optimal dosage range for therapeutic applications to minimize toxicity and maximize efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its bioavailability, distribution, and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes through active or passive transport mechanisms, depending on their chemical properties . Additionally, binding proteins can facilitate the distribution of this compound to specific cellular compartments or tissues, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is important for predicting its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression, or to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylindoline typically involves the bromination of 5-methylindoline. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.

    Reduction Reactions: The compound can be reduced to form different indoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

  • Substituted indoline derivatives with various functional groups.
  • Oxidized indole derivatives.
  • Reduced indoline derivatives with altered ring structures.

Scientific Research Applications

6-Bromo-5-methylindoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Bromoindoline
  • 6-Methylindoline
  • 5-Methylindoline

Comparison: 6-Bromo-5-methylindoline is unique due to the presence of both a bromine atom and a methyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

6-bromo-5-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKBGZFWQVEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285096
Record name 6-Bromo-2,3-dihydro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-99-4
Record name 6-Bromo-2,3-dihydro-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162100-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-5-methylindole (1.00 g, 4.75 mmol) in AcOH (150 mL) was treated with NaBH3CN (0.897 g, 14.3 mmol) while maintaining a temperature of −10° C. The mixture was then stirred at RT overnight and concentrated. The resulting residue was treated with aqueous K2CO3, and extracted with DCM (3×100 mL). The combined organic layers were dried over MgSO4, concentrated and purified by column chromatography (0-75% EtOAc/hexanes) to afford 6-bromo-5-methylindoline (13A, 716 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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